molecular formula C14H22N4O B2645340 4-Amino-N,1-dicyclopentyl-1H-pyrazole-3-carboxamide CAS No. 2101195-80-4

4-Amino-N,1-dicyclopentyl-1H-pyrazole-3-carboxamide

Cat. No.: B2645340
CAS No.: 2101195-80-4
M. Wt: 262.357
InChI Key: ZPQGOKCWPNINPH-UHFFFAOYSA-N
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Description

4-Amino-N,1-dicyclopentyl-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

The synthesis of 4-Amino-N,1-dicyclopentyl-1H-pyrazole-3-carboxamide typically involves the reaction of dicyclopentylamine with a suitable pyrazole precursorThe reaction conditions often require the use of solvents such as ethanol or dimethylformamide and may involve heating to facilitate the cyclization process .

Chemical Reactions Analysis

4-Amino-N,1-dicyclopentyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

4-Amino-N,1-dicyclopentyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N,1-dicyclopentyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can modulate various biological pathways, leading to therapeutic effects in conditions like inflammation and cancer .

Comparison with Similar Compounds

4-Amino-N,1-dicyclopentyl-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

4-amino-N,1-dicyclopentylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c15-12-9-18(11-7-3-4-8-11)17-13(12)14(19)16-10-5-1-2-6-10/h9-11H,1-8,15H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQGOKCWPNINPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN(C=C2N)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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